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Compound of Interest
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A detailed comparison of theoretical and experimental values for the formation energy of
lithium selenide (Li=Se), a promising material in energy storage, reveals variations based on
the chosen computational methods. This guide provides researchers, scientists, and drug
development professionals with an objective analysis of these values, supported by
experimental data and detailed computational protocols.

The thermodynamic stability of a material is a critical parameter for its application, and for
lithium selenide (Li=Se), a key component in next-generation batteries, the formation energy
is a fundamental measure of this stability. Density Functional Theory (DFT) has become a
primary tool for predicting material properties, yet the calculated formation energy can differ
depending on the chosen exchange-correlation functional. This guide compares the DFT-
calculated formation energy of Li2Se with experimental values to provide a comprehensive
overview for researchers.

Comparison of Formation Energies

The formation energy of LizSe has been determined through both theoretical calculations and
experimental measurements. The table below summarizes the reported values from various
sources, providing a clear comparison between different DFT functionals and experimental
results.
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Formation Energy Formation Energy

Method Functional .
(eViformula unit) (kJ/mol)
DFT Calculation PBEsol -3.78 -364.8
Experimental -4.33 -418.0
Experimental (Born-
-4.60 -444.0

Haber)

Note: The DFT value is sourced from the Materials Project. Experimental values are from
electrochemical measurements and Born-Haber cycle calculations, respectively.

The data shows a notable difference between the DFT-calculated value using the PBEsol
functional and the experimentally determined values. The experimental values themselves
show a slight variation depending on the measurement technique. This highlights the
importance of selecting an appropriate DFT functional and carefully considering the
experimental context when evaluating the thermodynamic stability of Li=Se.

Experimental and Computational Methodologies

A detailed understanding of the methods used to obtain these values is crucial for their correct
interpretation and application.

Experimental Determination of Enthalpy of Formation

The experimental enthalpy of formation of Li2Se has been determined through electrochemical
measurements. These experiments typically involve measuring the electromotive force (EMF)
of a cell containing a Li2Se electrode at various temperatures. The Gibbs free energy of
formation (AGf) is then calculated from the EMF, and the enthalpy of formation (AHf) is
subsequently derived using the Gibbs-Helmholtz equation.

Another experimental approach involves the use of a Born-Haber cycle. This method calculates
the enthalpy of formation of an ionic solid by summing the energies of various steps in its
formation from the constituent elements in their standard states. The cycle includes the
enthalpy of atomization of the elements, ionization energies, electron affinities, and the lattice
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energy of the ionic compound. One reported value for the enthalpy of formation of Li2Se(s) is
-444 kJ/mol, determined using this method.[1]

DFT Calculation of Formation Energy

The formation energy (Ef) of LizSe from DFT calculations is determined by subtracting the total
energies of the constituent elements (Lithium and Selenium) in their stable bulk phases from
the total energy of the Li2Se compound. The formula used is:

Ef(Li2Se) = Etotal(Li2Se) - 2 * Etotal(Li) - Etotal(Se)

Where:

o Ef(Li2Se) is the formation energy of lithium selenide per formula unit.
» Etotal(Li=Se) is the total energy of the optimized Li-Se crystal structure.

o Etotal(Li) is the total energy per atom of bulk lithium in its body-centered cubic (BCC) crystal
structure.

o Etotal(Se) is the total energy per atom of bulk selenium in its trigonal crystal structure.

The accuracy of the calculated formation energy is highly dependent on the choice of the
exchange-correlation functional within the DFT framework. The value presented in the table
from the Materials Project was calculated using the Perdew-Burke-Ernzerhof functional for
solids (PBEsol), which is a generalized gradient approximation (GGA) functional optimized for
solid-state systems.

Workflow for DFT Formation Energy Calculation

The following diagram illustrates a typical workflow for calculating the formation energy of a
solid-state material like Li2Se using DFT.
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Caption: A schematic workflow for calculating the formation energy of Li=Se using DFT.

This guide provides a foundational comparison for researchers working with lithium selenide.
The discrepancy between currently available DFT data and experimental results suggests that
further computational studies employing a wider range of functionals, including hybrid
functionals like HSEOG6, could provide a more comprehensive understanding of the
thermodynamic stability of this important battery material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b077246#dft-calculations-of-the-formation-energy-of-
lithium-selenide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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